Product packaging for Methyl 3-amino-3-methylhexanoate(Cat. No.:)

Methyl 3-amino-3-methylhexanoate

Cat. No.: B13627952
M. Wt: 159.23 g/mol
InChI Key: VUGTUVXDLKGNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-amino-3-methylhexanoate is an organic compound with the CAS Registry Number 1500509-07-8 . This ester-amine features a molecular formula of C 8 H 17 NO 2 and a molecular weight of 159.23 g/mol . Its structure is defined by the SMILES string CCCC(C)(N)CC(=O)OC and the InChIKey VUGTUVXDLKGNKB-UHFFFAOYSA-N . This product is designated exclusively for research and development purposes in a laboratory setting . It is not intended for diagnostic, therapeutic, or any other form of human or animal use. While specific research applications for this compound are not detailed in public literature, compounds of this structural class often serve as valuable intermediates or building blocks in organic synthesis. Related structural analogues, such as methyl (3S)-3-amino-5-methylhexanoate, are recognized as key synthetic precursors in the preparation of active pharmaceutical ingredients . Researchers value these compounds for constructing complex molecules with specific stereochemistry. Please consult the safety data sheet prior to handling. All chemicals should be used by qualified professionals with an understanding of their potential hazards and safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13627952 Methyl 3-amino-3-methylhexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-amino-3-methylhexanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-8(2,9)6-7(10)11-3/h4-6,9H2,1-3H3

InChI Key

VUGTUVXDLKGNKB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Amino 3 Methylhexanoate and Its Stereoisomers

Direct Amination Approaches

Direct amination involves the introduction of a nitrogen-containing group at the C3 position of a suitable hexanoate (B1226103) precursor. These methods are often sought after for their potential efficiency and atom economy.

Asymmetric Amination Strategies

Achieving enantioselectivity in the synthesis of chiral amines is a key focus of modern synthetic chemistry. For β-amino esters, this often involves the asymmetric reduction of an enamine or the amination of a pre-functionalized substrate. While direct asymmetric amination of a 3-keto ester like methyl 3-oxo-3-methylhexanoate is a plausible route, literature more broadly describes analogous transformations.

For instance, asymmetric hydrogenation of related β-enamino esters is a powerful method. Catalytic systems, often employing rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands like Me-DuPHOS, are used to achieve high enantiomeric excess (ee). acs.orgnih.gov A similar strategy involves the asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated acid precursor, which, after conversion, can yield the desired β-amino ester. acs.orgnih.gov

Another relevant approach is the biocatalytic transamination of α-keto acids, which can establish multiple stereocenters with high selectivity through a dynamic kinetic resolution process. nih.gov While not a direct amination of the final ester, this method highlights the use of enzymes for creating chiral amino groups, a strategy that could be adapted for precursors to methyl 3-amino-3-methylhexanoate.

Research into the asymmetric synthesis of related compounds, such as anti-α-hydroxy-β-amino esters, demonstrates the use of dynamic kinetic resolution via ruthenium-catalyzed asymmetric transfer hydrogenation of β-amino-α-keto esters. acs.org This approach effectively controls the stereochemistry at two adjacent centers.

Strategy Catalyst/Reagent Type Precursor Type Key Feature
Asymmetric HydrogenationRhodium or Ruthenium with chiral ligands (e.g., Me-DuPHOS)β-enamino ester or unsaturated acidHigh enantioselectivity
Biocatalytic TransaminationTransaminase enzymesα-keto acidHigh diastereo- and enantioselectivity
Dynamic Kinetic ResolutionRuthenium complexesRacemic β-amino-α-keto esterEnantioconvergent reduction

Regioselective Amination Techniques

When a precursor molecule has multiple potential sites for amination, regioselectivity becomes crucial. For a precursor like methyl 3-oxohexanoate, amination must be directed to the C3 position. Reductive amination is a classic method where the ketone is first condensed with an amine (like ammonia) to form an imine or enamine, which is then reduced in situ.

More advanced methods include the direct α-amination of esters using electrophilic nitrogen sources. organic-chemistry.org For example, copper(II) bromide has been used to catalyze the direct α-amination of ketones and esters. organic-chemistry.org The proposed mechanism involves the in situ generation of an α-bromo carbonyl species, followed by nucleophilic displacement by an amine. organic-chemistry.org Similarly, the use of azodicarboxylates in the presence of a catalyst like L-proline can achieve asymmetric α-amination of ketones, which are structurally related to the keto-ester precursors of the target molecule. organic-chemistry.org

For unsymmetrical ketones, regioselective α-alkylation can be achieved via magnesium enamides, which could be conceptually extended to regioselective amination. researchgate.net These methods ensure that the amino group is introduced at the desired carbon atom, avoiding the formation of isomeric byproducts.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules like this compound.

Strecker-Type Syntheses and Analogues

The classical Strecker synthesis produces α-amino acids from an aldehyde or ketone, ammonia (B1221849), and cyanide, followed by hydrolysis. wikipedia.orgmasterorganicchemistry.com An analogous reaction using a ketone, such as 3-hexanone (B147009), would yield an α,α-disubstituted amino acid precursor. wikipedia.org The reaction proceeds via the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com Subsequent esterification would yield the final product.

The key steps involve the formation of an imine from the ketone and ammonia, followed by the nucleophilic addition of cyanide. masterorganicchemistry.comnih.gov Asymmetric variants of the Strecker reaction have been developed using chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center. nih.govwikipedia.org

Reactant 1 Reactant 2 Reactant 3 Intermediate Final Product (after hydrolysis/esterification)
3-HexanoneAmmonia (or ammonium (B1175870) salt)Cyanide (e.g., KCN, HCN)3-amino-3-cyanohexane3-amino-3-methylhexanoic acid/ester

Ugi-Type Reactions and Related Implementations

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govbeilstein-journals.org To synthesize a structure like this compound, a modified Ugi reaction would be necessary.

For instance, a Ugi-type reaction could be designed using 3-hexanone as the ketone component. The reaction mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement). beilstein-journals.orgnih.gov The versatility of the Ugi reaction allows for a wide range of inputs, enabling the synthesis of diverse and complex peptide-like structures. dntb.gov.uaebrary.net While a direct route to the target molecule via a standard Ugi reaction is not straightforward, modifications or subsequent transformations of the Ugi product could provide access.

Derivatization from Precursor Molecules

This strategy involves synthesizing a precursor molecule that already contains the required carbon skeleton, followed by a chemical transformation to introduce the amine functionality. Rearrangement reactions are particularly useful in this context.

The Curtius rearrangement, Hofmann rearrangement, and Schmidt reaction are classic methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom. wikipedia.orgnih.govwikipedia.orgmasterorganicchemistry.com To synthesize this compound, one could start with a dicarboxylic acid derivative, such as 3-methyl-3-(methoxycarbonyl)hexanoic acid.

In a potential Curtius rearrangement approach, the carboxylic acid would first be converted to an acyl azide (B81097). nih.govrug.nl Upon heating, the acyl azide rearranges to form an isocyanate, with retention of the migrating group's stereochemistry. wikipedia.orgrug.nl This isocyanate can then be trapped with an alcohol (like methanol) to form a carbamate (B1207046) or hydrolyzed to yield the primary amine. wikipedia.orgnih.govwikipedia.org This method has been successfully applied to the synthesis of various β-amino acids. rsc.orgrsc.org

Similarly, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction typically uses bromine and a strong base. masterorganicchemistry.comslideshare.net The key intermediate is also an isocyanate, formed via the migration of the alkyl group from the carbonyl carbon to the nitrogen atom. wikipedia.orgchemistrysteps.com Starting with 3-methyl-3-(methoxycarbonyl)hexanamide, a Hofmann rearrangement could furnish the desired this compound. This strategy has been demonstrated in the synthesis of α-amino acid derivatives using a trioxaadamantane protecting group for the carboxyl function. nih.gov

Rearrangement Starting Material Key Reagents Key Intermediate
CurtiusCarboxylic Acid (or Acyl Halide)NaN₃, Heat (often in alcohol)Acyl azide, Isocyanate
HofmannPrimary AmideBr₂, NaOH (or other base)N-bromoamide, Isocyanate

Strategies Involving Substituted Hexanoate Scaffolds

The synthesis of the target compound and its analogs can be achieved through the chemical manipulation of various substituted hexanoate frameworks. A common strategy involves the use of a Hofmann rearrangement on a derivative of 3-isobutylglutaric acid. google.com For instance, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid can be synthesized by condensing isovaleraldehyde (B47997) with an alkyl cyanoacetate (B8463686), followed by reaction with a dialkyl malonate to form 3-isobutylglutaric acid. This diacid is then converted to its anhydride (B1165640), which upon reaction with ammonia, yields the desired racemic amide. google.com

Another approach starts with the condensation of isovaleraldehyde and ethyl cyanoacetate to produce an unsaturated cyano ester. Subsequent Michael addition of nitromethane (B149229) and cyclization yields a cyclohexanone (B45756) derivative, which is then subjected to oxidative cleavage to provide a substituted hexanoate precursor.

Transformations of Other Amino Acid Precursors

The synthesis can also commence from other amino acid templates. One such method involves the use of amino acid methyl esters as starting materials. These can be conveniently prepared by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.govresearchgate.net This method is applicable to a wide range of natural and synthetic amino acids. nih.govresearchgate.net The resulting amino ester can then be further elaborated to the target structure.

For example, a process for synthesizing (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid involves the use of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is subjected to a Hofmann rearrangement using reagents like sodium hydroxide (B78521) and bromine. google.com

Enantioselective Synthesis

The development of stereoselective methods is crucial for obtaining specific enantiomers of this compound, which often exhibit distinct biological activities.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are employed to control the stereochemical outcome of a reaction. In the synthesis of a related compound, (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a classical resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is performed using a chiral amine, (R)-(+)-α-phenylethylamine. google.com This results in the formation of diastereomeric salts, allowing for the separation of the desired (R)-enantiomer of the carbamoylmethyl acid. google.com This enantiomerically pure intermediate is then carried forward to the final product. The use of Ni(II) complexes with Schiff bases derived from glycine (B1666218) and chiral tridentate ligands has also emerged as a significant methodology for the asymmetric synthesis of various amino acids. nih.gov

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for asymmetric synthesis. While specific organocatalytic methods for this compound are not extensively detailed in the provided results, the general principles of asymmetric organocatalysis are applicable. researchgate.net These methods often involve the use of small chiral organic molecules to catalyze stereoselective transformations. For instance, organocatalysts can be employed in Michael additions to prochiral acceptors, a key step in building the carbon skeleton of the target molecule.

Metal-Catalyzed Asymmetric Synthesis, e.g., Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation is a powerful tool for establishing stereocenters. A notable application is the enantioselective synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a related compound. acs.orgnih.gov The key step in this synthesis is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS. acs.orgnih.gov This reaction proceeds with high enantioselectivity, affording the desired (S)-3-cyano-5-methylhexanoate in very high enantiomeric excess (ee). acs.orgnih.gov Subsequent reduction of the nitrile group yields the final product. acs.org

Recent advancements have also highlighted the use of earth-abundant manganese catalysts for the asymmetric hydrogenation of ketimines, which could be applicable to the synthesis of chiral amines with similar substitution patterns. nih.gov

Catalyst System Substrate Product Enantiomeric Excess (ee) Yield
Rhodium-Me-DuPHOS3-cyano-5-methylhex-3-enoic acid salt(S)-3-cyano-5-methylhexanoateVery highHigh
Manganese-based catalystDialkyl ketiminesChiral aminesHighHigh (up to 107,800 TON)

Chemoenzymatic and Biocatalytic Syntheses

The integration of enzymatic steps into a synthetic sequence, known as chemoenzymatic synthesis, can offer high selectivity and mild reaction conditions. Biocatalysis, the use of whole cells or isolated enzymes, is also a growing field for the production of chiral molecules.

An efficient chemoenzymatic route has been developed for the synthesis of optically active pregabalin, which shares a similar structural backbone. researchgate.net This process utilizes a nitrilase from Brassica rapa, immobilized in Escherichia coli cells, for the regio- and enantioselective hydrolysis of isobutylsuccinonitrile to afford (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate. researchgate.net This enzymatic step demonstrates high enantioselectivity. researchgate.net

Furthermore, engineered enzymes, such as variants of tryptophan synthase, have been developed for the synthesis of β-N-substituted-α-amino acids, showcasing the potential of biocatalysis in creating diverse amino acid structures. nih.gov Lipases, such as CALB (Novozym 435), have been successfully used for the selective esterification of related amino-alcohols in green solvents, demonstrating the feasibility of combining chemical and enzymatic steps. csic.es

Enzyme Reaction Type Substrate Product Key Features
Nitrilase from Brassica rapaRegio- and enantioselective hydrolysisIsobutylsuccinonitrile(S)-3-cyano-5-methylhexanoic acidHigh enantioselectivity (E > 150)
Lipase (B570770) CALB (Novozym 435)Selective esterificationN-substituted 5-(hydroxymethyl)-2-furfuryl amines and fatty acidsAmino-ester derivativesHigh conversion in green solvents
Engineered Tryptophan Synthase (TrpB)β-substitutionSerine and various amine nucleophilesβ-N-substituted-α-amino acidsBroad substrate scope for amine nucleophiles

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and resource-efficient. These principles are highly relevant to the synthesis of specialty chemicals like this compound.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Several strategies have been developed for the solvent-free synthesis of β-amino esters.

One effective method is the use of microwave irradiation. scielo.brrsc.org The reaction of an amine with a β-dicarbonyl compound, a common route to β-enamino esters (precursors to β-amino esters), can be performed without a solvent in a domestic microwave oven, often with the use of a solid support like clay (K-10) or silica (B1680970) (KSF). scielo.br This technique dramatically reduces reaction times from hours to minutes and simplifies product work-up. scielo.br Another approach involves using solid acid catalysts, such as sulfated zirconia, which can facilitate the condensation of amines and β-dicarbonyl compounds under solvent-free conditions, offering the advantages of easy catalyst separation and reusability. researchgate.net Indium-mediated Reformatsky reactions have also been shown to produce β-amino esters from aldimines and α-halo esters at room temperature without any solvent, providing high yields in an environmentally friendly manner. researchgate.net

Renewable Feedstocks

Utilizing renewable biomass as a starting material is a cornerstone of sustainable chemistry. ktu.edu For the synthesis of this compound, a potential precursor is hexanoic acid. Recent research has demonstrated the production of hexanoic acid from the fermentation of agro-industrial waste, such as grape pomace. ktu.eduresearchgate.net This bio-derived hexanoic acid can then be chemically converted into various derivatives. For example, it can be catalytically hydrogenated to produce 1-hexanol (B41254) and hexyl hexanoate, which are valuable biofuels and chemical intermediates. ktu.eduresearchgate.net Developing a synthetic route from such a renewable platform chemical to this compound would significantly improve the sustainability profile of the final product.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. In contrast, substitutions and eliminations often have poor atom economy.

The synthesis of β-amino acids via the direct asymmetric addition of ammonia to an α,β-unsaturated ester would be a highly atom-economical route. researchgate.net Biocatalytic approaches, such as the transaminase-catalyzed conversion of a β-keto ester, can also be highly atom-economical. nih.gov The main by-product is the keto-acid analogue of the amino donor, which is often a simple, low-molecular-weight compound like pyruvate. nih.gov In contrast, classical resolution methods that discard 50% of the racemic starting material are inherently atom-inefficient. nih.gov Therefore, designing a synthetic pathway that maximizes the incorporation of all starting materials into the final product is a critical goal for a green and sustainable process.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 3 Methylhexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For Methyl 3-amino-3-methylhexanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its atomic arrangement.

A standard analysis would begin with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the α-methyl protons, and the protons of the propyl group at the C3 position, as well as the methylene (B1212753) protons at C2 and C4. The ¹³C NMR spectrum would complement this by showing resonances for the carbonyl carbon, the quaternary C3 carbon, the methoxy (B1213986) carbon, and the various aliphatic carbons. While specific chemical shifts are dependent on the solvent and experimental conditions, typical ranges for similar amino acid esters can be predicted. st-andrews.ac.ukchemicalbook.comresearchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C=O) - ~173
C2 (-CH₂-) ~2.5 ~45
C3 (-C(NH₂)(CH₃)-) - ~55
C4 (-CH₂-) ~1.5 ~40
C5 (-CH₂-) ~1.3 ~20
C6 (-CH₃) ~0.9 ~14
C3-CH₃ ~1.2 ~25
O-CH₃ ~3.7 ~52
NH₂ Variable -

Note: These are estimated values based on analogous structures and are subject to variation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign these resonances and determine the connectivity of the molecule, a suite of 2D NMR experiments is employed. nih.govsdsu.eduresearchgate.netu-tokyo.ac.jpcsbsju.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the C4-C5-C6 propyl chain and between the C2 and C4 protons with the NH₂ protons, confirming the backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~3.7 ppm would correlate with the methoxy carbon signal at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-4 bonds) ¹H-¹³C correlations. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be observed from the C3-methyl protons to the C2, C3, and C4 carbons, and from the methoxy protons to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.netyoutube.comlibretexts.org For a chiral molecule like this compound, NOESY can help to determine the relative orientation of the substituents around the C3 stereocenter by observing through-space interactions. For instance, NOEs between the C3-methyl group and specific protons on the propyl chain could indicate a preferred conformation.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can reveal details about its structure in the crystalline state. nih.govaip.orgethz.chresearchgate.netpnnl.gov For amino acids and their derivatives, ssNMR is particularly powerful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing polymorphic forms. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. Isotopic labeling (e.g., with ¹⁵N) can further enhance the information obtained, providing precise measurements of bond lengths and angles within the crystal lattice. ethz.ch

Chiroptical Spectroscopy

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light. nih.govcapes.gov.brmtoz-biolabs.comnih.gov

Circular Dichroism (CD) spectroscopy is a powerful method for assigning the absolute configuration of chiral compounds. capes.gov.brmtoz-biolabs.com The chromophore in this compound is the carbonyl group of the ester, which will exhibit a CD signal (a Cotton effect) in the UV region. The sign of this Cotton effect can often be correlated with the absolute configuration (R or S) at the C3 stereocenter. By comparing the experimental CD spectrum with either the spectra of structurally similar compounds of known configuration or with theoretical calculations (e.g., time-dependent density functional theory), the absolute stereochemistry of this compound can be determined. capes.gov.brmtoz-biolabs.com The exciton (B1674681) coupling method, while not directly applicable here due to the presence of a single chromophore, is a related powerful technique for determining the absolute configuration in molecules with multiple interacting chromophores. capes.gov.br

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.orgnih.gov Similar to CD, the shape of the ORD curve, particularly in the region of the carbonyl chromophore's absorption, is characteristic of the stereochemistry. wikipedia.orgnih.gov A plain curve (a steady increase or decrease in rotation with decreasing wavelength) or a curve showing a Cotton effect (a peak and a trough) can be used to assign the absolute configuration by applying empirical rules or by comparison with known compounds. wikipedia.org

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. researchgate.netnih.govresearchgate.netnih.govlibretexts.org

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would typically be used to generate the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would then be employed to determine the exact mass and confirm the elemental formula (C₈H₁₇NO₂).

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed to study the fragmentation pathways. Key fragmentation patterns for β-amino acid esters often involve the loss of the methoxy group, the entire ester group, and cleavages of the carbon-carbon bonds within the hexanoate (B1226103) chain. nih.govlibretexts.org The fragmentation of β-amino acids can be complex, sometimes involving rearrangements, and the resulting fragment ions provide a fingerprint that helps to confirm the structure. nih.gov For example, a characteristic fragmentation for β-amino acids can be the cleavage of the Cα-Cβ bond. nih.gov

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted) Identity of Fragment
160.1332 [M+H]⁺
129.1019 [M+H - OCH₃]⁺
101.0808 [M+H - COOCH₃]⁺
88.0757 [H₂N=C(CH₃)CH₂CH₂CH₃]⁺
72.0808 [H₂N=C(CH₃)CH₂]⁺

Note: These m/z values are calculated for the protonated molecule and its fragments.


Based on a comprehensive search of available scientific literature, there is currently no public-facing data regarding the advanced spectroscopic and structural elucidation of this compound. Searches for experimental data pertaining to its tandem mass spectrometry, high-resolution mass spectrometry, vibrational spectroscopy (FTIR and Raman), and X-ray crystallography have yielded no specific results for this compound.

Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time due to the absence of foundational research findings for this specific chemical entity. Further research and publication in peer-reviewed scientific journals are required before a detailed analysis of its spectroscopic and structural properties can be provided.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the crystal structure, intermolecular interactions, or crystal packing motifs specifically for the compound This compound .

The initial investigation sought to uncover crystallographic data, such as that found in .cif files or detailed structural analyses in peer-reviewed journals. Such information is fundamental for a rigorous description of the solid-state architecture of a molecule, including the specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate its crystal lattice.

While information was found for structurally related compounds, such as various isomers and derivatives of aminohexanoic acid, these molecules possess different substituent groups and arrangements, which would lead to significantly different intermolecular interactions and packing arrangements in the solid state. Therefore, extrapolating data from these related compounds to this compound would be scientifically inaccurate and speculative.

The absence of this specific crystallographic information in the public domain prevents the generation of a detailed and factual analysis for the requested section on "Intermolecular Interactions and Crystal Packing Motifs." A thorough and scientifically accurate discussion of these topics is contingent upon experimental data from techniques such as X-ray crystallography, which, for this compound, does not appear to have been published.

Therefore, the requested article focusing on the advanced spectroscopic and structural elucidation of this compound, specifically the subsection on its intermolecular interactions and crystal packing, cannot be produced at this time due to the lack of necessary primary research data.

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Amino 3 Methylhexanoate

Reactions of the Amino Group

The primary amino group in methyl 3-amino-3-methylhexanoate is a nucleophilic center, making it susceptible to reactions with various electrophiles. These reactions lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds, providing pathways to diverse molecular architectures.

Acylation and Amide Bond Formation

The amino group of this compound readily reacts with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form amide bonds. researchgate.net This transformation is a fundamental process in organic synthesis, often utilized to introduce new functional groups or to build larger molecules like peptides. umich.eduyoutube.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The general principle involves the activation of a carboxylic acid, which then reacts with the amine. researchgate.net Various coupling reagents can be employed to facilitate this reaction, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts like PyBOP and HATU. researchgate.netumich.edu

For instance, the reaction of this compound with an acid chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acyl derivative. Similarly, reaction with a carboxylic anhydride (B1165640) would produce the amide and a carboxylic acid as a byproduct. The use of peptide coupling agents allows for the direct formation of an amide from a carboxylic acid and the amine under milder conditions. umich.edu

A study on the synthesis of α-amino amides demonstrated the iridium-catalyzed reductive Ugi-type reaction of tertiary amides with isocyanides and an acid. researchgate.net While not directly involving this compound, this highlights modern methods for amide bond formation that could potentially be adapted. Another efficient method for synthesizing primary and secondary amides involves reacting esters with alkali metal amidoboranes at room temperature, often resulting in quantitative yields within minutes. nih.gov

Reactant Reagent Product Reaction Type
This compoundAcid Chloride (R-COCl)N-acyl-3-amino-3-methylhexanoateAcylation
This compoundCarboxylic Anhydride ((RCO)₂O)N-acyl-3-amino-3-methylhexanoateAcylation
This compoundCarboxylic Acid (R-COOH) + Coupling Agent (e.g., DCC)N-acyl-3-amino-3-methylhexanoateAmide Bond Formation

Alkylation and Reductive Amination

The amino group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often leading to overalkylation. nih.govnih.gov A more effective method is reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com For example, reacting this compound with an aldehyde (R-CHO) in the presence of a suitable reducing agent would yield the N-alkylated secondary amine. Subsequent reaction with another equivalent of an aldehyde or a different carbonyl compound can lead to the tertiary amine.

A study on the selective mono-N-alkylation of 3-amino alcohols utilized chelation with 9-BBN to achieve high yields of the monoalkylated products. organic-chemistry.org This method could potentially be applied to β-amino esters like this compound. Furthermore, automated parallel synthesis methods have been developed for the N-alkylation of α-amino methyl esters in gram quantities using reductive alkylation with sodium borohydride (B1222165) as the reducing agent. chimia.ch

Reactant Reagents Product Reaction Type
This compoundAldehyde (R-CHO), NaBH₃CNN-alkyl-3-amino-3-methylhexanoateReductive Amination
This compoundKetone (R₂C=O), NaBH₃CNN-alkyl-3-amino-3-methylhexanoateReductive Amination
This compoundAlkyl Halide (R-X)N-alkyl-3-amino-3-methylhexanoate (and overalkylation products)Alkylation

Derivatization to Carbamates and Ureas

The amino group of this compound can be derivatized to form carbamates and ureas. Carbamates are typically synthesized by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) in the presence of a base. This reaction is commonly used to protect the amino group during multi-step syntheses.

Ureas are formed by the reaction of the amine with an isocyanate. organic-chemistry.org For instance, treatment of this compound with an alkyl or aryl isocyanate (R-N=C=O) would yield the corresponding N-substituted urea (B33335) derivative. Alternatively, ureas can be synthesized from amines and urea itself, often catalyzed by metal salts like indium triflate. organic-chemistry.org A one-pot synthesis of ureas from Boc-protected amines involves the in situ generation of isocyanates. organic-chemistry.org

Reactant Reagent Product Reaction Type
This compoundAlkyl/Aryl Isocyanate (R-NCO)N-substituted urea derivativeUrea Formation
This compoundPhosgene or equivalent, then another amineUrea derivativeUrea Formation
This compoundChloroformate (e.g., Boc₂O)N-Boc-3-amino-3-methylhexanoateCarbamate (B1207046) Formation

Formation of Schiff Bases and Imines

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orggoogle.com This condensation reaction is typically reversible and is often driven to completion by the removal of water, for example, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The reaction is usually catalyzed by either an acid or a base.

The formation of the imine involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com These imine intermediates are important in their own right and are also key intermediates in reductive amination reactions. masterorganicchemistry.com The reaction of this compound with a given aldehyde or ketone would yield a new compound with a carbon-nitrogen double bond.

Reactant Reagent Product Reaction Type
This compoundAldehyde (R-CHO)Schiff Base (Imine)Condensation
This compoundKetone (R₂C=O)Schiff Base (Imine)Condensation

Reactions of the Ester Group

The ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond.

Hydrolysis to Carboxylic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-methylhexanoic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The reaction is generally irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. Studies on the base hydrolysis of amino acid esters have shown that coordination to a metal ion can significantly accelerate the rate of hydrolysis. rsc.orgnih.govrsc.org

Acid-catalyzed hydrolysis is a reversible process and is the reverse of Fischer esterification. It is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an excess of water.

A study on the hydrolysis of esters mediated by t-BuNH₂/LiBr/alcohol/H₂O showed that this system can effectively hydrolyze a range of esters, including an amino ester, with the potential for selective hydrolysis while keeping an amino-protecting group intact.

Condition Reagents Product
BasicNaOH or KOH (aq), then H₃O⁺3-amino-3-methylhexanoic acid
AcidicH₃O⁺, heat3-amino-3-methylhexanoic acid

Transesterification Reactions

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. For β-amino esters, the intramolecular tertiary amine can play a catalytic role in this process. The reaction is typically catalyzed by either an acid or a base. wikipedia.org In the context of poly(β-amino ester)s, which contain repeating β-amino ester units, it has been demonstrated that primary and secondary amine groups within the polymer backbone can catalyze the transesterification with alcohols. nih.gov This catalytic activity is attributed to the amine activating the alcohol to its more nucleophilic alkoxide form. nih.gov

For this compound, the tertiary amine is also expected to influence the rate of transesterification. The reaction can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) by-product. wikipedia.org The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of methanol yields the new ester. wikipedia.org

The rate of this reaction is also dependent on the structure of the alcohol. Studies on poly(β-amino ester) gels have shown that the degradation rate in alcohol, which occurs via transesterification, decreases with increasing chain length of the alcohol and follows the order of tertiary < secondary < primary alcohols. nih.gov

Table 1: Factors Influencing Transesterification of β-Amino Esters

FactorInfluence on Reaction RateReference
Catalyst Acid or base catalysis increases the rate. wikipedia.org
Intramolecular Amine The tertiary amine can act as an internal base catalyst. nih.gov
Alcohol Structure Primary alcohols react faster than secondary and tertiary alcohols. nih.gov
Reaction Conditions Excess of the reacting alcohol or removal of methanol by-product drives the reaction to completion. wikipedia.org

Reactions at the Hexanoate (B1226103) Carbon Chain

The carbon chain of the hexanoate moiety offers sites for functionalization, primarily at the α-carbon, and is also susceptible to elimination reactions.

α-Functionalization and β-Elimination Reactions

α-Functionalization: The α-protons of β-amino esters are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position. However, for this compound, the steric hindrance from the adjacent quaternary β-carbon and the tertiary amine might pose a challenge for α-functionalization. Studies on the α-arylation of azlactones, which are cyclic precursors to amino acids, have shown that less hindered cyclic structures are more suitable substrates for forming quaternary amino acids. acs.org Despite these challenges, methods for the α-functionalization of β-amino esters to create α-quaternary centers have been developed, often employing specialized catalysts and reaction conditions. acs.orgorganic-chemistry.org

β-Elimination: β-Elimination reactions are a common pathway for β-substituted carbonyl compounds. libretexts.orgacs.org In the case of β-amino esters, the amino group can act as a leaving group, particularly if it is protonated or converted into a better leaving group. For this compound, the presence of a tertiary amine makes it a potentially good leaving group. β-Elimination would lead to the formation of methyl 3-methylhex-2-enoate. This reaction is typically promoted by a base, which abstracts a proton from the α-carbon. The stability of the resulting conjugated double bond provides a thermodynamic driving force for the elimination. libretexts.org The rate of β-elimination can be influenced by the nature of the solvent and the base used.

Cyclization Pathways to Heterocyclic Systems

The bifunctional nature of this compound, containing both an amino and an ester group, makes it a potential precursor for the synthesis of various heterocyclic systems. Intramolecular reactions can lead to the formation of ring structures.

One plausible cyclization pathway involves the intramolecular aminolysis of the ester group. Upon heating or in the presence of a suitable catalyst, the tertiary amine could potentially attack the ester carbonyl, leading to the formation of a β-lactam (a four-membered cyclic amide). However, the formation of a four-membered ring from a tertiary amine might be sterically hindered and thermodynamically less favorable compared to other cyclization pathways.

More complex cyclization reactions can be envisioned if the hexanoate chain is further functionalized. For instance, the introduction of another functional group on the carbon chain could enable intramolecular cyclizations to form larger rings like piperidines or other nitrogen-containing heterocycles. The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, which can be analogous to the cyclization of appropriately substituted β-amino esters. nih.gov Research on β-enamino esters has demonstrated their utility as versatile intermediates for the synthesis of pyrazolone (B3327878) and pyridinone derivatives. nih.gov

Regioselectivity and Stereoselectivity in Chemical Reactions

The presence of multiple reactive sites and a chiral center (if the starting material is enantiomerically pure) in molecules like this compound makes regioselectivity and stereoselectivity crucial aspects of their chemical transformations.

Regioselectivity: In reactions involving both the amino and ester groups, such as acylation, the outcome depends on the relative nucleophilicity of the nitrogen and the enolate oxygen (if an enolate is formed). Studies on the acylation of β-enamino-esters have shown that the regioselectivity (N- vs. C-acylation) can be controlled by the choice of base and solvent. researchgate.net For this compound, the tertiary amine is generally more nucleophilic than the ester oxygen, suggesting that reactions with electrophiles would preferentially occur at the nitrogen atom.

Stereoselectivity: If an enantiomerically pure form of this compound were used, the stereochemistry of reactions at the α-carbon or those involving the formation of new stereocenters would be of significant interest. The synthesis of β-amino acids containing α-quaternary fluorinated carbon centers has been achieved with high diastereoselectivity through Mannich-type reactions. nih.gov Similarly, highly stereoselective syntheses of β-branched aromatic α-amino acids have been developed using biocatalytic dynamic kinetic resolution. nih.gov The stereochemical outcome of such reactions is often influenced by the catalyst, solvent, and the nature of the reactants. For instance, in the α-chlorination of β-keto esters, the use of hybrid amide-based Cinchona alkaloids as catalysts has been shown to provide high enantioselectivity. acs.org

Detailed Reaction Mechanisms and Kinetic Studies

Understanding the detailed mechanisms and kinetics of the reactions of this compound is essential for controlling its reactivity and optimizing reaction conditions.

Reaction Mechanisms: The mechanisms of the reactions discussed above generally follow established principles of organic chemistry. For example, transesterification proceeds through a nucleophilic acyl substitution mechanism. wikipedia.org The reduction of the ester by LiAlH₄ also follows a nucleophilic acyl substitution pathway, followed by nucleophilic addition to the intermediate aldehyde. youtube.com β-Elimination reactions can proceed through various mechanisms (E1, E2, E1cb), depending on the substrate, base, and solvent. For β-amino esters, an E1cb-like mechanism, involving the formation of a stabilized enolate intermediate, is plausible under basic conditions.

Kinetic Studies: Kinetic studies provide quantitative information about reaction rates and the factors that influence them. A kinetic investigation of a solvent-free chemoenzymatic reaction sequence for the synthesis of a β-amino acid ester involved a thermal aza-Michael addition followed by a lipase-catalyzed aminolysis. nih.gov The kinetic constants for the aza-Michael addition were determined by fitting the progress curves to second-order rate equations. nih.gov For the enzymatic resolution, a Michaelis-Menten model that included product inhibition and enzyme deactivation was developed. nih.gov Such kinetic models are invaluable for process optimization.

Table 2: Summary of Reaction Types and Mechanistic Features for β-Amino Esters

Reaction TypeKey Mechanistic StepsInfluencing FactorsReferences
Transesterification Nucleophilic acyl substitutionCatalyst (acid/base), alcohol structure, temperature wikipedia.orgnih.gov
Reduction to Alcohol Nucleophilic acyl substitution followed by nucleophilic additionReducing agent strength (LiAlH₄ vs. NaBH₄), solvent nih.govyoutube.com
α-Functionalization Enolate formation and reaction with electrophilesBase strength, steric hindrance, electrophile reactivity acs.orgacs.orgorganic-chemistry.org
β-Elimination α-proton abstraction, leaving group departureBase strength, solvent, leaving group ability libretexts.orgacs.org
Cyclization Intramolecular nucleophilic attackRing size, steric effects, presence of other functional groups nih.govnih.gov

Catalytic Transformations Utilizing or Involving the Compound

As established, there is no specific information available in the scientific literature regarding catalytic transformations of this compound. Therefore, no data tables or detailed research findings can be presented for this section.

Stereochemical Considerations in Methyl 3 Amino 3 Methylhexanoate Research

Absolute Configuration Determination and Assignment

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For a molecule with a single stereocenter like Methyl 3-amino-3-methylhexanoate, two enantiomers exist, designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgqmul.ac.uk The assignment of these descriptors involves prioritizing the four substituents attached to the chiral carbon atom based on atomic number.

For this compound, the substituents at the C3 stereocenter are an amino group (-NH2), a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a carboxymethyl group (-CH2COOCH3). The priority assignment would be as follows:

-NH2 (highest priority due to the higher atomic number of nitrogen)

-CH2COOCH3

-CH2CH2CH3

-CH3 (lowest priority)

Viewing the molecule with the lowest priority group pointing away from the observer, the configuration is assigned as (R) if the sequence of the remaining groups from highest to lowest priority is clockwise, and (S) if it is counter-clockwise.

While no specific literature detailing the experimental determination of the absolute configuration of this compound is readily available, analogous compounds such as (R)-3-amino-5-methylhexanoic acid have been characterized. sigmaaldrich.comnih.gov The determination for our target compound would likely involve techniques such as X-ray crystallography of a single crystal of one of its enantiomers or a suitable crystalline derivative. researchgate.netmdpi.org Alternatively, chiroptical methods like circular dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, could be employed to correlate the experimental spectrum with a calculated spectrum of a known configuration.

Table 1: Cahn-Ingold-Prelog Priority of Substituents at the Chiral Center of this compound

PrioritySubstituent GroupBasis for Priority Assignment
1-NH₂Highest atomic number of the directly attached atom (N)
2-CH₂COOCH₃The carbon is attached to an oxygen
3-CH₂CH₂CH₃The carbon is attached to another carbon
4-CH₃Lowest molecular weight among the carbon-based substituents

Enantiomeric Excess and Diastereomeric Ratio Determination

In asymmetric synthesis, it is crucial to quantify the stereochemical purity of the product. For a compound with one stereocenter like this compound, this is expressed as enantiomeric excess (ee), which measures the predominance of one enantiomer over the other.

Common analytical techniques for determining the enantiomeric excess of β-amino esters include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. tandfonline.comnih.govtandfonline.com A racemic or enantioenriched mixture of this compound would be passed through a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers, which are otherwise identical, become distinguishable. researchgate.nettcichemicals.comlibretexts.orgtcichemicals.com The integration of the separated signals allows for the calculation of the enantiomeric excess. Lanthanide-based chiral shift reagents are often employed for this purpose with amino esters.

Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of this compound, chiral GC can also be an effective method for enantiomeric resolution.

Although specific experimental data for this compound is not published, a hypothetical analysis by chiral HPLC could yield the following results:

Table 2: Hypothetical Chiral HPLC Data for the Determination of Enantiomeric Excess of this compound

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee)
(R)-Methyl 3-amino-3-methylhexanoate12.59500090%
(S)-Methyl 3-amino-3-methylhexanoate14.25000

In cases where a second stereocenter is introduced into the molecule, for instance, through derivatization with a chiral reagent, the determination of the diastereomeric ratio (dr) would also be necessary. This is typically achieved by standard chromatographic or spectroscopic methods like HPLC or NMR, as diastereomers have different physical properties.

Conformational Analysis and Energy Minima

The flexibility of the acyclic carbon chain in this compound allows for various spatial arrangements, or conformations, due to rotation around its single bonds. youtube.combham.ac.ukchemistrysteps.comlibretexts.org The study of these conformations and their relative energies is crucial as the preferred conformation can influence the molecule's reactivity and interactions with other molecules.

The key rotatable bonds in this compound are the C3-C4 and C2-C3 bonds. The relative orientation of the substituents around these bonds gives rise to different staggered and eclipsed conformations. The staggered conformations are generally lower in energy and thus more populated. Among the staggered conformations, those that minimize steric interactions between bulky groups are the most stable, representing the energy minima.

For instance, rotation around the C2-C3 bond would lead to gauche and anti conformations of the amino and carboxymethyl groups relative to the propyl group. Computational chemistry methods, such as molecular mechanics or quantum chemical calculations, are powerful tools for mapping the potential energy surface of the molecule and identifying the global and local energy minima. nih.gov These calculations can provide insights into the preferred three-dimensional structure of this compound in the gas phase or in solution.

Chirality Transfer in Asymmetric Reactions

The synthesis of a single enantiomer of this compound would rely on an asymmetric reaction where chirality is transferred from a chiral source to the product. acs.orgrsc.org This can be achieved through several strategies:

Use of a Chiral Catalyst: A chiral catalyst can create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. For the synthesis of β-amino esters, various transition-metal catalysts with chiral ligands have been developed. chinesechemsoc.org

Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the substrate, guiding the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Use of a Chiral Reagent: A stoichiometric amount of a chiral reagent can be used to introduce chirality into the molecule.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be used to resolve a racemic mixture of this compound or its precursor, or to directly synthesize a single enantiomer. mdpi.com

The efficiency of chirality transfer is a key measure of the success of an asymmetric synthesis and is directly reflected in the enantiomeric excess of the product.

Racemization Studies

Racemization is the process by which an enantiomerically enriched sample is converted into a racemic mixture. wikipedia.org For this compound, the stereocenter at C3 is potentially susceptible to racemization under certain conditions. The presence of an acidic proton on the α-carbon (C2) to the ester group could facilitate enolization under basic conditions, which would lead to a loss of stereochemical integrity at C3 if the chiral center is involved. However, in this specific molecule, the chiral center is at the β-position (C3).

Racemization at the C3 position would likely require more forcing conditions, potentially involving the reversible formation of an imine or a related achiral intermediate under acidic or basic catalysis. Studies on related amino acid esters have shown that racemization can be promoted by the presence of acids or bases. nih.govhighfine.comnih.govacs.org For example, a patent describes a process for the racemization of (S)-3-carbamoylmethyl-5-methyl-hexanoic acid, a structurally related compound. The stability of the stereocenter in this compound towards racemization would be an important factor to consider in its synthesis, purification, and storage.

Computational and Theoretical Studies of Methyl 3 Amino 3 Methylhexanoate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, especially Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their balance of accuracy and computational efficiency in predicting molecular structures and properties. scirp.org Methods like the popular B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), are frequently employed to optimize molecular geometries and calculate a wide range of properties. materialsciencejournal.orgresearchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. materialsciencejournal.org

For Methyl 3-amino-3-methylhexanoate, a theoretical DFT study would provide the energies of these orbitals. The results would be expected to show the HOMO localized around the electron-rich amino group, while the LUMO might be centered on the carbonyl group of the ester.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Calculated via DFT/B3LYP) This table presents hypothetical data for illustrative purposes based on typical computational outputs.

Parameter Calculated Value (eV) Description
HOMO Energy -6.85 Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy 2.15 Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 9.00 Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results or confirm a molecular structure. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds (e.g., N-H stretch, C=O stretch, C-N stretch). Comparing the calculated IR spectrum with an experimental one helps to assign the observed absorption bands to specific molecular motions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical values that can be correlated with experimental spectra to assist in the complete assignment of all proton and carbon signals in the molecule, confirming its connectivity and structure.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, time-dependent DFT (TD-DFT) can be used to predict the CD spectrum. Since this compound is chiral at the C3 position, a calculated CD spectrum would predict the differential absorption of left- and right-circularly polarized light, which could be used to determine its absolute configuration by comparison with an experimental spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Symmetric Stretch Amine (-NH₂) 3350
N-H Asymmetric Stretch Amine (-NH₂) 3430
C-H Stretch Alkyl 2870-2960
C=O Stretch Ester (-COOCH₃) 1735
C-O Stretch Ester (-COOCH₃) 1170

Conformational Space Exploration

The flexible nature of an acyclic molecule like this compound means it can exist in numerous spatial arrangements, or conformations. Understanding this conformational landscape is crucial as the molecule's biological activity and physical properties can depend on its preferred shape.

While quantum methods are highly accurate, they can be computationally expensive for exploring the vast number of possible conformations. For this task, molecular mechanics (MM) methods using force fields are more suitable. A force field is a set of empirical functions and parameters that calculate the potential energy of a molecule based on its atomic coordinates, including terms for bond stretching, angle bending, and torsional angles. researchgate.net Common force fields used for organic and biological molecules include AMBER, CHARMM, and GROMOS. nih.gov

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms in a molecule over time by integrating Newton's equations of motion. researchgate.net An MD simulation of this compound would generate a trajectory showing how the molecule twists and folds, allowing researchers to identify the most stable, low-energy conformations and the pathways for converting between them. nih.gov

A more systematic way to explore conformations is by mapping the Potential Energy Surface (PES). libretexts.org A PES is a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.net For a molecule like this compound, a simplified 2D PES can be created by systematically rotating two key dihedral angles (e.g., the C2-C3 and C3-C4 bonds) and calculating the molecule's energy at each point using quantum or molecular mechanics methods.

The resulting map would show energy minima, which correspond to stable conformers, and saddle points, which represent the transition states (energy barriers) between these conformers. libretexts.org This provides a clear picture of the molecule's conformational preferences and the energy required to change its shape.

Reaction Mechanism Modeling

Theoretical calculations are invaluable for elucidating the detailed pathways of chemical reactions. By modeling a potential reaction involving this compound, researchers can investigate the transformation from reactants to products on the potential energy surface.

This process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate this specific geometry.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. This value is critical for understanding the reaction rate and feasibility.

By modeling different possible pathways, computational chemistry can predict which mechanism is most favorable, providing insights that are often difficult to obtain through experimental means alone.

Ligand-Receptor Interaction Modeling (Focus on molecular recognition and binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant for understanding how a molecule like this compound might interact with a biological receptor.

Given its structural similarity to β-amino acids, which are known to interact with various biological targets, it is plausible that this compound could exhibit binding affinity for certain receptors. nih.gov For instance, derivatives of β-amino acids have been studied for their interaction with G-quadruplex DNA. mdpi.com

A molecular docking study would involve generating a 3D model of this compound and "docking" it into the binding site of a target receptor. The scoring function of the docking program would then estimate the binding affinity, typically in terms of a binding energy (e.g., in kcal/mol).

The key interactions governing the binding would likely involve:

Hydrogen bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Electrostatic interactions: The partial positive charge on the protonated amino group and the partial negative charges on the oxygen atoms can engage in electrostatic interactions with charged or polar residues in the receptor's binding pocket.

Van der Waals interactions: The nonpolar alkyl chain (the hexanoate (B1226103) backbone) would likely engage in favorable van der Waals interactions with hydrophobic residues in the binding site.

Table 3: Potential Interacting Residues in a Hypothetical Receptor Binding Site

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond DonorAmino group (-NH2)Aspartic acid, Glutamic acid, Serine, Threonine
Hydrogen Bond AcceptorCarbonyl oxygen (=O)Arginine, Lysine, Serine, Threonine, Tyrosine
ElectrostaticProtonated amino group (-NH3+)Aspartic acid, Glutamic acid
HydrophobicAlkyl chainLeucine, Isoleucine, Valine, Phenylalanine

Note: This table is illustrative and the actual interacting residues would depend on the specific topology and chemical nature of the receptor's binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Applications (Purely theoretical prediction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity or a physical property of a set of compounds. nih.gov

For this compound, a QSAR model could be theoretically developed to predict its potential biological activity based on computed molecular descriptors. Similarly, a QSPR model could predict its physicochemical properties.

The first step in developing a QSAR/QSPR model is to calculate a wide range of molecular descriptors for the target molecule. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and polarizability.

Once a set of descriptors is calculated, a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is used to build a model that correlates these descriptors with a known activity or property of a training set of similar molecules. acs.orgnih.gov

Table 4: Selected Theoretical Molecular Descriptors for QSAR/QSPR Modeling of this compound

Descriptor ClassDescriptor ExamplePredicted Influence on Property/Activity
TopologicalWiener IndexRelated to molecular branching and compactness.
GeometricalMolecular Surface AreaInfluences solubility and transport properties.
ElectronicDipole MomentAffects intermolecular interactions and polarity.
PhysicochemicalLogPPredicts lipophilicity and membrane permeability.

Note: The actual influence of these descriptors would be determined by the specific QSAR/QSPR model developed for a particular activity or property.

For example, a QSPR study on the flash point of esters used a genetic function approximation to select the most relevant descriptors. nih.gov A similar approach could be theoretically applied to predict various properties of this compound.

Applications of Methyl 3 Amino 3 Methylhexanoate in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

As a molecule possessing a stereocenter at the C3 position, Methyl 3-amino-3-methylhexanoate is structurally a chiral building block. Such building blocks are fundamental in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules. researchgate.netnih.gov However, no specific examples of its direct use in the synthesis of complex molecules have been identified in the reviewed literature. Research in this area often focuses on analogous compounds such as those used in the synthesis of Pregabalin, which is (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid. google.comgoogle.comacs.org

Synthesis of Natural Product Analogues

The synthesis of natural product analogues is a common application for chiral building blocks. These strategies allow for the creation of molecules with modified properties or for the exploration of structure-activity relationships. While numerous methods exist for this purpose, there are no specific documented instances of this compound being utilized as a starting material or intermediate for creating natural product analogues.

Construction of Peptidomimetics and Oligomers

β-amino acids and their esters are valuable components in the construction of peptidomimetics and foldamers. They can be incorporated into peptide backbones to introduce conformational constraints, improve stability against enzymatic degradation, and explore novel secondary structures. nih.gov N-alkylation of amino acids, for instance, is a known strategy to enhance the properties of peptidomimetics. nih.gov Despite the potential suitability of this compound for such applications due to its β-amino ester structure, no specific studies detailing its incorporation into peptidomimetics or oligomers were found.

In the Development of Novel Catalysts or Ligands

Chiral amines and amino esters can serve as ligands for metal catalysts used in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a reaction. There is no available research indicating that this compound has been specifically developed or used as a novel catalyst or as a ligand for a metal-based catalyst.

Precursor for Advanced Heterocyclic Compounds

Amino esters are versatile precursors for a wide array of heterocyclic compounds through cyclization reactions. The amino and ester functionalities can react intramolecularly or with other reagents to form rings like lactams, which are core structures in many pharmaceuticals. However, a review of synthetic chemistry literature did not yield any specific examples where this compound was used as a precursor to synthesize advanced heterocyclic compounds.

Role in Multi-Step Synthetic Strategies

Multi-step synthesis is the cornerstone of creating complex organic molecules from simpler starting materials. scribd.comyoutube.comyoutube.com While numerous multi-step syntheses employ amino acid derivatives, no specific, documented synthetic routes that feature this compound as a key intermediate or reactant could be located. The available literature on multi-step syntheses in this structural family predominantly focuses on routes to other molecules, such as the pharmaceutical Pregabalin. google.comacs.org

Applications in Advanced Materials Chemistry (e.g., as a monomer for specialized polymers)

Chiral monomers can be used to synthesize specialized polymers with unique properties, such as chiral recognition capabilities or specific liquid crystal phases. Amino acids have been explored as building blocks for creating sequence-defined polyamides. Despite the potential for this compound to act as a bifunctional monomer for polymerization, there is no evidence in the literature of it being used for this purpose in advanced materials chemistry.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Amino 3 Methylhexanoate

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For a chiral compound like Methyl 3-amino-3-methylhexanoate, specific chromatographic methods are indispensable for resolving its enantiomers and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for the enantiomeric separation of chiral compounds, including amino acid esters. yakhak.org The choice of CSP is critical and is based on the structural characteristics of the analyte. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have demonstrated broad applicability and high enantioselectivity for a variety of chiral molecules. yakhak.orgnih.gov

The separation mechanism relies on the differential interaction between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R)- and (S)-enantiomers. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is optimized to achieve the best separation. yakhak.org

Key Research Findings:

Studies on similar amino acid esters have shown that coated-type CSPs can sometimes offer better enantiomeric separation than covalently bonded types. yakhak.org

For α-amino acid esters, Chiralpak IA and Chiralpak AD-H columns have shown superior performance. yakhak.org

The use of derivatizing agents like nitrobenzoxadiazole (NBD) can enhance detectability under both UV and fluorescence detectors. yakhak.org

Table 1: Illustrative HPLC-CSP Conditions for Amino Acid Ester Separation

ParameterConditionReference
Column Chiralpak IA, Chiralpak AD-H yakhak.org
Mobile Phase 10-30% 2-propanol in hexane (V/V) yakhak.org
Flow Rate 1 mL/min yakhak.org
Detection UV (310 nm) and Fluorescence (Ex: 470 nm, Em: 530 nm) yakhak.org

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. gcms.cz However, amino acids and their esters are often non-volatile and polar, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. youtube.comsigmaaldrich.com Derivatization modifies the functional groups of the analyte, making it suitable for the gas phase. youtube.com

Common derivatization strategies for amino acids include:

Esterification: This process converts carboxylic acid groups to esters, often using reagents like boron trifluoride in methanol (B129727). youtube.com For this compound, the amino group would be the primary target for derivatization.

Acylation: This involves reacting the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). thermofisher.com The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity by an electron capture detector (ECD) or mass spectrometry (MS). thermofisher.comnih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, reducing polarity and increasing volatility. youtube.com

The choice of derivatization reagent depends on the specific requirements of the analysis. gcms.cz For instance, alkyl chloroformates, such as methyl chloroformate (MCF), are versatile reagents that can derivatize both amino and carboxylic acid groups in a single step. nih.govnih.govspringernature.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino Esters

Derivatization ReagentTarget Functional GroupKey AdvantagesReference
Methyl Chloroformate (MCF) Amino and Carboxyl groupsOne-step reaction, suitable for a wide range of amino acids. nih.govnih.govspringernature.com
Pentafluoropropionic Anhydride (PFPA) Amino and Hydroxyl groupsForms stable, highly volatile derivatives, enhances MS detection. thermofisher.comnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amino and Hydroxyl groupsRapid reaction, suitable for a variety of polar compounds. youtube.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase HPLC and GC for chiral separations. selvita.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com

For the analysis of this compound, SFC can be particularly advantageous. It often employs the same polysaccharide-based chiral stationary phases used in HPLC. chromatographyonline.comresearchgate.net The addition of a small amount of a polar co-solvent, such as methanol, is typically required to modulate the retention and selectivity of the analytes. sigmaaldrich.com

Key Research Findings:

SFC can provide complementary selectivity to HPLC, sometimes resulting in different elution orders for enantiomers. chromatographyonline.com

Polysaccharide-based CSPs, like those with cellulose (3,5-dichlorophenylcarbamate) selectors, have shown excellent chiral recognition for underivatized amino acids in SFC. researchgate.net

The technique reduces the consumption of toxic organic solvents, aligning with green chemistry principles. selvita.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govbio-rad.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.netchromatographyonline.com

When analyzing this compound, its enantiomers will form transient diastereomeric complexes with the chiral selector in the BGE. The different stabilities of these complexes lead to different apparent mobilities, resulting in their separation. Commonly used chiral selectors in CE for amino acid analysis include cyclodextrins and their derivatives, chiral crown ethers, and certain antibiotics. researchgate.netchromatographyonline.com

Advantages of CE for Chiral Analysis:

High separation efficiency and resolution. nih.gov

Low consumption of sample and reagents. nih.govchromatographyonline.com

Rapid method development and analysis times. bio-rad.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and detecting analytes at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation power of GC with the sensitive and selective detection capabilities of MS. nih.gov After separation on the GC column, the derivatized this compound molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that confirms the identity of the compound, while the chromatographic peak area allows for quantification. nist.gov Derivatization with reagents like methyl chloroformate has been successfully used for the GC-MS analysis of amino acids in complex biological samples. nih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the quantitative analysis of compounds in complex matrices. nih.govnih.gov It is particularly well-suited for analyzing compounds that are not easily volatilized, even after derivatization. An LC system separates the components of the mixture, which are then introduced into a tandem mass spectrometer. In the MS/MS system, a specific precursor ion of the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This selected reaction monitoring (SRM) provides exceptional selectivity and reduces background noise, enabling the detection of very low concentrations of this compound. nih.gov This method has been successfully applied to the simultaneous determination of various amino acids in human plasma and other biological fluids. nih.govmdpi.com

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has become a valuable tool for the accurate determination of the purity and concentration of organic molecules, including amino acids. ox.ac.ukresearchgate.net The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.netmestrelab.com

To determine the absolute concentration of this compound, a certified internal standard of known concentration is added to the sample. ox.ac.uknih.gov By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the exact concentration of the analyte can be calculated. researchgate.netnih.gov

Key Considerations for Accurate qNMR:

Signal Selection: Choose non-overlapping signals for both the analyte and the internal standard.

Relaxation Delay: Ensure a sufficiently long relaxation delay between pulses to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

Signal-to-Noise Ratio: A high signal-to-noise ratio (ideally >250:1) is necessary for integration errors to be less than 1%. ox.ac.uk

qNMR offers the advantage of being a primary ratio method, meaning it does not require a calibration curve with the specific analyte. mestrelab.com It provides a direct and accurate measurement of concentration and purity, making it a powerful tool for the characterization of reference standards of this compound.

Derivatization Strategies for Enhanced Analytical Detection

The analytical detection and quantification of this compound, a non-proteinogenic β-amino acid ester, often necessitates derivatization prior to analysis, particularly for gas chromatography-mass spectrometry (GC-MS) and to a lesser extent for liquid chromatography-mass spectrometry (LC-MS). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, improve chromatographic peak shape, and enhance detection sensitivity. Due to a lack of specific literature detailing the derivatization of this compound, the following strategies are based on established methods for the analysis of similar β-amino acids and amino acid esters.

Derivatization typically targets the primary amine and, if present, other active functional groups. For GC-MS analysis of amino acids, a two-step derivatization is common: an initial esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com However, as this compound already possesses a methyl ester group, derivatization will primarily focus on the amino group.

Common Derivatization Approaches for GC-MS Analysis

For GC-MS, which requires volatile and thermally stable derivatives, several reagents are commonly employed for the derivatization of the amino group. sigmaaldrich.com

Acylation with Chloroformates: Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are versatile reagents that react with the amino group to form stable carbamate (B1207046) derivatives. nih.govresearchgate.net This single-step derivatization is rapid and can be performed directly in aqueous samples. The resulting derivatives exhibit good chromatographic properties. For instance, a study on proteinogenic amino acids demonstrated that derivatization with methyl chloroformate/methanol allowed for the enantioselective separation of ten baseline-separated racemates on an Rt-gammaDEXsa column without significant racemization. nih.gov

Acylation with Anhydrides: Anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are highly reactive and produce stable, volatile derivatives. sigmaaldrich.com These fluorinated derivatives are particularly advantageous for electron capture detection (ECD) and enhance sensitivity in mass spectrometry. A comparison of derivatization methods for amino acid enantiomers found that PFPA/heptafluorobutanol derivatives provided the best sensitivity, although potential racemization during derivatization needs to be carefully evaluated. nih.gov

Silylation: Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens on the amino group with a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com TBDMS derivatives are known for their stability, especially their resistance to hydrolysis, compared to trimethylsilyl (TMS) derivatives. sigmaaldrich.com The reaction with MTBSTFA is typically performed at elevated temperatures. The resulting derivatives produce characteristic fragmentation patterns in MS, aiding in identification. sigmaaldrich.com

Table 1: Common GC-MS Derivatization Reagents for Amino Groups

Derivatizing Agent Abbreviation Derivative Formed Key Advantages
Methyl Chloroformate MCF Methoxycarbonyl Rapid, single-step reaction in aqueous media. nih.govnih.gov
Ethyl Chloroformate ECF Ethoxycarbonyl Similar to MCF, effective for amino acid analysis. researchgate.net
Trifluoroacetic Anhydride TFAA Trifluoroacetyl Highly volatile derivatives, good for GC separation. sigmaaldrich.com
Pentafluoropropionic Anhydride PFPA Pentafluoropropionyl High sensitivity, especially with ECD. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-Butyldimethylsilyl Stable derivatives, characteristic MS fragmentation. sigmaaldrich.comsigmaaldrich.com

Chiral Derivatization for Enantioselective Analysis

Since this compound possesses a chiral center at the C3 position, the separation of its enantiomers is crucial for stereospecific studies. This is often achieved by using a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a non-chiral chromatographic column.

Several CDAs have been successfully used for the enantioseparation of amino acids:

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): FDAA is a widely used CDA that reacts with the primary amino group of amino acids to form diastereomeric derivatives. nih.gov These derivatives can be separated by reversed-phase HPLC and detected by UV or mass spectrometry. FDAA has shown high enantioselectivity for a range of amino acids. nih.gov A related reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), has also been used for the chiral analysis of amino acids by ion mobility mass spectrometry. rsc.org

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC is another effective CDA for the derivatization of amino acids. nih.gov It reacts with the amino group to form diastereomeric thiourea (B124793) derivatives, which can be resolved by HPLC.

(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): S-NIFE has been utilized for the chiral separation of unusual amino acids, demonstrating good separation for β-amino acid isomers. nih.gov

o-Phthalaldehyde/Isobutyryl-L-cysteine (OPA/IBLC): This combination is used to form fluorescent diastereomeric isoindole derivatives of primary amines, allowing for sensitive detection by fluorescence or mass spectrometry. nih.govnih.gov

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): FLEC is a versatile CDA that has been used for the derivatization of primary and secondary amines, including amino acids, enabling their enantioseparation by HPLC with fluorescence detection. nih.gov

Table 2: Chiral Derivatizing Agents for Enantioselective Analysis of Amino Acids

Chiral Derivatizing Agent Abbreviation Detection Method Remarks
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide FDAA UV, MS Widely used, high enantioselectivity. nih.gov
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate GITC UV, MS Forms diastereomeric thiourea derivatives. nih.gov
(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester S-NIFE UV, MS Effective for β-amino acid isomers. nih.gov
o-Phthalaldehyde/Isobutyryl-L-cysteine OPA/IBLC Fluorescence, MS Forms fluorescent diastereomers. nih.govnih.gov
(+)-1-(9-Fluorenyl)ethyl chloroformate FLEC Fluorescence Versatile for primary and secondary amines. nih.gov

Derivatization for Enhanced LC-MS Detection

While derivatization is not always mandatory for LC-MS, it can significantly improve the ionization efficiency and chromatographic retention of polar analytes like amino acids, leading to enhanced sensitivity. Derivatization can introduce a readily ionizable group or increase the hydrophobicity of the molecule. For instance, derivatizing amino acids with reagents containing a quaternary amine group can enhance their detection in electrospray ionization mass spectrometry (ESI-MS). google.comgoogle.com Reagents such as N-alkyl-nicotinic acid N-hydroxysuccinimide esters can be used to acylate the amino group, thereby improving detection sensitivity. google.com

Potential Biological and Pharmaceutical Relevance of Methyl 3 Amino 3 Methylhexanoate Mechanistic Focus

Role as a Precursor in Biosynthesis Pathways (e.g., in microorganisms)

There is no direct evidence to suggest that Methyl 3-amino-3-methylhexanoate is a natural product or a key intermediate in the biosynthetic pathways of microorganisms. However, some microorganisms are known to produce structurally similar α-amino acids. For instance, 2-Amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, can be produced by a mutant strain of Serratia marcescens when cultured in a medium containing norvaline. nih.gov Furthermore, genetically engineered Escherichia coli has also been shown to produce AMHA. nih.gov These findings indicate that the carbon skeleton of a methylhexanoic acid derivative can be utilized within microbial enzymatic systems.

It is conceivable that this compound could serve as a synthetic precursor or be enzymatically modified by microbial systems if introduced exogenously. Microbial enzymes, such as lipases or esterases, could potentially hydrolyze the methyl ester to the corresponding carboxylic acid, 3-amino-3-methylhexanoic acid. Further transformations by aminotransferases or other enzymes involved in amino acid metabolism might then be possible, although this remains speculative without direct experimental evidence.

Interaction with Biomolecules: Enzymes or Receptors (Emphasis on molecular mechanisms of interaction, e.g., enzyme inhibition, modulation of pathways)

The biological activity of β-amino acids and their derivatives often stems from their ability to mimic natural α-amino acids or other endogenous molecules, allowing them to interact with enzymes and receptors.

Enzyme Inhibition:

Receptor Interaction:

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies on related β-amino acid-containing molecules provide insights into how modifications of the chemical structure can influence biological activity.

For β-amino acid-containing integrin antagonists, substitutions at both the α and β positions of the β-amino acid unit have been shown to be critical for potent activity. nih.gov In the context of β-adrenergic receptor blockers, the nature of the substituent on the amino group is a key determinant of activity. Secondary amines with branched alkyl groups, such as isopropyl or tert-butyl, often exhibit optimal activity. youtube.com

In a series of isosteviol-based 1,3-aminoalcohols, the presence of a secondary amino function and an ester group were found to be essential for their antiproliferative effects. nih.gov This highlights the importance of both the amino and ester functionalities for biological activity in that specific molecular scaffold.

These examples underscore that the biological activity of a molecule like this compound would likely be highly sensitive to modifications of its structure, including the nature of the ester group, substitutions on the amino group, and the stereochemistry of the chiral center.

Metabolic Transformations in Model Systems (e.g., in vitro enzymatic studies)

The metabolic fate of this compound in biological systems has not been specifically reported. However, studies on other β-amino acid derivatives provide a general framework for its potential metabolic transformations.

An in vitro study using murine liver microsomes to investigate the metabolism of small antimicrobial β(2,2)-amino acid derivatives revealed that these compounds, while resistant to proteases, undergo Phase I metabolism. nih.gov The primary metabolic reactions were oxidations, with the specific metabolites formed depending on the structure of the amino acid side chains. nih.gov

Poly(β-amino esters), a class of biodegradable polymers, are designed to be broken down by hydrolysis of their ester linkages. nih.gov This suggests that a primary metabolic pathway for this compound would likely involve the hydrolysis of the methyl ester by esterases present in the liver and other tissues to form 3-amino-3-methylhexanoic acid and methanol (B129727). The resulting carboxylic acid could then potentially undergo further metabolism.

Future Research Directions and Translational Challenges

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of chiral β-amino esters like Methyl 3-amino-3-methylhexanoate presents an ongoing challenge in organic chemistry. Future research will likely focus on developing more efficient and highly stereoselective methods to access specific enantiomers, which are often crucial for biological applications. acs.org

Current strategies often rely on classical resolution or the use of chiral auxiliaries, but these methods can be inefficient. acs.org Advanced approaches aim to overcome these limitations. Asymmetric hydrogenation is a powerful technique; for instance, the asymmetric hydrogenation of a related precursor, 3-cyano-5-methylhex-3-enoic acid salt, using a rhodium Me-DuPHOS catalyst, achieves high enantiomeric excess for a key intermediate in the synthesis of Pregabalin. acs.orgresearchgate.net This type of catalytic reaction could be adapted for the synthesis of this compound.

Enzymatic methods offer a green and highly selective alternative. mdpi.com Lipases, in particular, have been successfully used for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. mdpi.com For example, lipase (B570770) from Burkholderia cepacia has been used to resolve racemic β-fluorophenyl-substituted β-amino acid esters, yielding enantiopure amino esters and acids. mdpi.com Similarly, nitrilase enzymes have been employed for the regio- and stereo-specific synthesis of precursors like (3S)-3-cyano-5-methyl hexanoic acid. researchgate.net

Further research is needed to discover or engineer enzymes that are highly efficient and selective for the specific substrate of this compound. The development of methods that avoid harsh reagents and minimize waste, such as those using solid catalysts or solvent-free conditions, will also be a priority. organic-chemistry.org

Table 1: Potential Stereoselective Synthetic Strategies

Strategy Description Key Advantages Relevant Precursors/Related Compounds
Asymmetric Hydrogenation Catalytic addition of hydrogen across a double bond in a prochiral precursor using a chiral metal catalyst (e.g., Rh-DuPHOS). acs.org High efficiency, high enantioselectivity, atom economy. 3-cyano-5-methylhex-3-enoic acid. acs.orgresearchgate.net
Enzymatic Resolution Use of enzymes (e.g., lipases, nitrilases) to selectively react with one enantiomer in a racemic mixture. mdpi.com High enantioselectivity, mild reaction conditions, environmentally friendly. Racemic β-amino carboxylic esters, isobutylsuccinonitrile. mdpi.comresearchgate.net
Chiral Auxiliary-Based Synthesis Covalent attachment of a chiral auxiliary to a substrate to direct a stereoselective reaction, followed by removal of the auxiliary. lmaleidykla.lt Reliable control of stereochemistry, well-established methods. Schöllkopf's auxiliary for α-amino acid synthesis. lmaleidykla.lt
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated carbonyl compound. organic-chemistry.org Direct formation of the C-N bond, can be catalyzed by various reagents. α,β-unsaturated esters and amines. organic-chemistry.org

Exploration of Novel Reactivity and Unforeseen Applications

The functional groups within this compound—a secondary amine, an ester, and a quaternary stereocenter—suggest a rich and varied reactivity profile that remains largely unexplored. Future research should systematically investigate its reactions, which could lead to novel molecular scaffolds and unforeseen applications beyond its role as a simple building block.

The amine and ester functionalities make it a prime candidate for polymerization. Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers known for their potential in gene delivery. researchgate.netnih.gov The specific structure of this compound could impart unique properties, such as altered degradation rates or biocompatibility, to new PBAEs.

Beyond its use in pharmaceuticals, analogues of this compound could find applications in other fields. For example, 2-Amino-3-methylhexanoic acid has been identified as a natural plant elicitor that can induce resistance against temperature stress and pathogens in crops. mdpi.com This suggests that this compound or its derivatives could be investigated for agrochemical applications, a significant departure from its expected use.

Integration with Flow Chemistry and Automated Synthesis Platforms

Translating complex laboratory syntheses into efficient, scalable, and safe industrial processes is a major challenge. Flow chemistry and automated synthesis platforms offer a transformative solution. The synthesis of β-amino esters is particularly well-suited for this technology. mdpi.com

Continuous-flow microreactors have been used for the lipase-catalyzed Michael addition of amines to acrylates to produce β-amino acid esters, demonstrating the advantages of green solvents, mild conditions, and short residence times. mdpi.com Similarly, the synthesis of β-amino crotonates has been successfully scaled up using continuous flow reactors, which overcome heat and mass transfer limitations seen in traditional batch processes. researchgate.net

Integrating the synthesis of this compound into a flow platform could offer significant benefits, including:

Enhanced Safety: Better control over reaction temperature, especially for exothermic reactions.

Increased Efficiency: Reduced reaction times and improved yields. researchgate.net

Scalability: Straightforward scaling by "numbering-up" or running the system for longer periods. researchgate.net

Automation: Coupling the flow reactor with automated purification and analysis systems can create a fully autonomous discovery and optimization platform. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for β-Amino Ester Synthesis

Feature Batch Synthesis Flow Chemistry
Heat Transfer Often inefficient, leading to hotspots and potential side reactions. High surface-area-to-volume ratio allows for excellent heat control. researchgate.net
Mass Transfer Can be limited by mixing efficiency, affecting reaction rates. Superior mixing and defined residence times lead to more consistent results.
Safety Handling large volumes of reagents can be hazardous; thermal runaways are a risk. Small reaction volumes at any given time minimize risk.
Scalability Scaling up often requires complete re-optimization of reaction conditions. Can be scaled by extending run time or using parallel reactors ("numbering-up"). researchgate.net
Reaction Time Typically longer, ranging from hours to days. Significantly shorter, often in the range of seconds to minutes. mdpi.comresearchgate.net

Advanced Characterization Techniques for Dynamic Processes

Understanding the synthesis and behavior of this compound requires looking beyond static snapshots of reactants and products. Advanced characterization techniques that can monitor dynamic processes in real-time are essential for optimizing reactions and understanding material properties. jos.ac.cn

In-situ and operando techniques allow researchers to observe molecular transformations and assemblies as they happen. jos.ac.cn For instance, in-situ atomic force microscopy (AFM) could visualize the crystallization or self-assembly of derivatives at the nanoscale, while various spectroscopic methods can probe the reaction kinetics and identify transient intermediates. jos.ac.cn

Dynamic Mechanical Analysis (DMA) is another powerful technique for characterizing the mechanical and viscoelastic properties of materials, which would be particularly relevant if this compound is used as a monomer for polymers. rsc.org DMA can provide insights into thermal transitions and material stability, which are crucial for designing materials for specific applications. rsc.org

Table 3: Advanced Characterization Techniques and Their Applications

Technique Principle Potential Application for this compound
In-situ/Operando Spectroscopy (IR, Raman) Measures vibrational spectra during a chemical reaction or physical process. jos.ac.cnrroij.com Monitoring reaction kinetics, identifying intermediates in synthesis, studying solvent effects.
In-situ Atomic Force Microscopy (AFM) Provides real-time, nanoscale imaging of surfaces and molecular assembly. jos.ac.cn Visualizing crystal growth, observing the formation of self-assembled monolayers or polymer films.
Dynamic Mechanical Analysis (DMA) Measures the mechanical properties and viscoelastic behavior of a material as a function of temperature, time, and frequency. rsc.org Characterizing polymers derived from the compound, determining glass transition temperatures and mechanical stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. rroij.com Confirming stereochemistry, studying conformational dynamics, and analyzing reaction mechanisms.
Mass Spectrometry (MS) Ionizes molecules and sorts them by their mass-to-charge ratio to determine molecular weight and structure. rroij.com Identifying reaction products and impurities, analyzing fragmentation patterns to confirm structure.

Expanding Computational Prediction Capabilities for Complex Systems

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes, saving significant time and resources. researchgate.netyoutube.com For a molecule like this compound, computational methods can provide deep insights into its behavior.

Machine learning (ML) and deep learning (DL) models are revolutionizing the field by recognizing patterns in large datasets to predict properties and reactivity with high accuracy and speed. nih.govresearchgate.net These models can be trained to predict the outcome of synthetic reactions, screen for potential biological targets, or design novel analogues with desired characteristics. For instance, a computational approach can reliably predict the self-assembly behavior of complex molecules on surfaces. acs.org

Quantum mechanics (QM) calculations can elucidate reaction mechanisms, determine transition state energies, and predict spectroscopic properties. researchgate.net This is crucial for understanding and optimizing the stereoselective synthetic routes discussed earlier. As computational power grows, it will become possible to model increasingly complex systems, such as the interaction of this compound within a biological environment or its polymerization into long-chain structures. youtube.com

Table 4: Computational Methods and Predictive Goals

Computational Method Predictive Goal Relevance to this compound
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and transition states. mit.edu Predicting reaction pathways for synthesis, understanding reactivity, simulating spectroscopic data (NMR, IR).
Molecular Dynamics (MD) Simulating the physical movements of atoms and molecules over time. youtube.com Modeling conformational flexibility, studying interactions with solvents or biological macromolecules.
Machine Learning (ML) / Deep Learning (DL) Predicting properties and reaction outcomes based on learned patterns from data. nih.gov Accelerating the discovery of new synthetic routes, predicting bioactivity of analogues, optimizing reaction conditions.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of a system with high-level QM and the larger environment with faster MM. researchgate.net Modeling enzymatic reactions (e.g., lipase-catalyzed hydrolysis), studying interactions in a complex biological system.

Design of Next-Generation Analogues for Specific Biological Interventions (focus on design principles, not clinical outcomes)

The core structure of this compound serves as a versatile scaffold for designing next-generation analogues. The principles of medicinal chemistry can be applied to systematically modify its structure to enhance desired properties or introduce new functionalities. The goal is to create a library of related compounds that can be screened for various biological activities.

Design principles would focus on strategic modifications:

Stereochemical Control: Synthesizing and testing all possible stereoisomers is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. acs.org

Functional Group Modification: The ester group could be converted to an amide, a carboxylic acid, or a bioisostere to alter properties like solubility, stability, and hydrogen bonding capacity. The amine could be acylated or alkylated to probe its role in binding interactions.

Scaffold Alteration: The hexanoate (B1226103) backbone could be lengthened, shortened, or cyclicized. Introducing elements like fluorine can dramatically alter electronic properties and metabolic stability. mdpi.com For example, fluorinated β-amino acids have been synthesized to create novel bioactive compounds. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties can fine-tune its activity. For example, the isobutyl group could be replaced with other alkyl or aryl groups to explore structure-activity relationships.

By applying these principles, a diverse library of analogues can be rationally designed and synthesized, providing a rich pool of candidates for future biological screening and development.

Table 5: Design Principles for Analogue Generation

Design Principle Strategy Example Modification on this compound Desired Outcome
Stereochemical Variation Synthesize different stereoisomers (R/S at C3). Prepare (R)-Methyl 3-amino-3-methylhexanoate. Determine stereochemistry-dependent activity.
Functional Group Interconversion Convert the ester to an amide or acid. Alkylate/acylate the amine. Hydrolyze the methyl ester to the corresponding carboxylic acid. Modulate solubility, stability, and binding interactions.
Skeletal Diversification Change the length or branching of the alkyl chain. Replace the isobutyl group with a benzyl (B1604629) or cyclopropyl (B3062369) group. Explore the steric and electronic requirements of a target binding pocket.
Fluorination Introduce fluorine atoms at strategic positions. Synthesize a 5-fluoro-3-amino-3-methylhexanoate analogue. Enhance metabolic stability and binding affinity.

Compound List

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-3-methylhexanoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step reactions involving esterification, amination, and functional group protection. A common approach includes:

  • Step 1 : Condensation of methyl acetoacetate with a methyl halide to introduce the methyl branch.
  • Step 2 : Reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to introduce the amino group .
  • Step 3 : Acidic or basic hydrolysis to remove protecting groups (e.g., Boc or Fmoc).

Q. Key considerations :

  • Temperature control : Excess heat during amination can lead to racemization in chiral derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps.
  • Yield optimization : Yields >70% are achievable with stoichiometric equivalence and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.6–3.8 ppm (ester methoxy), and δ 2.5–3.0 ppm (amine proton, broad) confirm backbone structure .
  • ¹³C NMR : Signals at 170–175 ppm (ester carbonyl) and 45–50 ppm (quaternary carbon adjacent to the amino group).

Mass Spectrometry (MS) :

  • ESI-MS in positive ion mode shows [M+H]+ peaks at m/z 174.2 (C8H15NO2).

X-ray Crystallography : Resolves stereochemistry in chiral variants, critical for biological activity studies .

Advanced Research Questions

Q. How can enantiomeric purity of chiral this compound derivatives be resolved and quantified?

Advanced techniques :

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol (90:10) mobile phase. Retention times differ by 2–4 minutes for enantiomers .
  • Polarimetric Analysis : Specific rotation ([α]D) values for (R)- and (S)-enantiomers range from +15° to −15°, depending on solvent .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .

Data interpretation : Enantiomeric excess (ee) >98% is achievable with optimized protocols .

Q. What experimental strategies address contradictory reactivity data in this compound derivatives?

Case study : Discrepancies in oxidation rates between methyl and ethyl esters.

  • Hypothesis testing :
    • Computational modeling : Density Functional Theory (DFT) calculates electron density maps to identify steric hindrance at the α-carbon .
    • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.
    • Controlled competition experiments : Compare reactivity of methyl vs. ethyl esters under identical conditions .

Resolution : Methyl esters exhibit slower oxidation due to reduced electron-withdrawing effects compared to ethyl analogs .

Q. How can reaction conditions be optimized for regioselective substitution in this compound?

Methodology :

  • Design of Experiments (DoE) : Vary temperature (25–80°C), solvent polarity (THF vs. DMSO), and nucleophile concentration to map selectivity trends.
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enolate species).
  • Regioselectivity drivers :
    • Steric effects : Bulky nucleophiles favor substitution at less hindered positions.
    • Electronic effects : Electron-deficient nucleophiles target electron-rich carbons .

Outcome : >90% regioselectivity achieved with DMSO at 60°C for arylthiol nucleophiles .

Q. What analytical approaches assess the compound’s stability under physiological conditions for biomedical applications?

Protocol :

Hydrolytic stability : Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life (t½) >24 hours indicates suitability for in vivo studies .

Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>150°C confirms thermal stability) .

Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under UV irradiation (λ = 254 nm) .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity in enzyme inhibition assays?

Case study : Fluorination at the β-position.

  • Experimental design :
    • Synthesize 3-fluoro and 3-chloro derivatives via electrophilic halogenation.
    • Test inhibitory potency against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay.
  • Findings :
    • Fluorinated analog : IC50 = 12 µM (vs. 45 µM for parent compound).
    • Chlorinated analog : IC50 = 28 µM, with increased cytotoxicity .

Mechanistic insight : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.